4-Hydroxy-3-nitrobenzophenone

Descripción general

Descripción

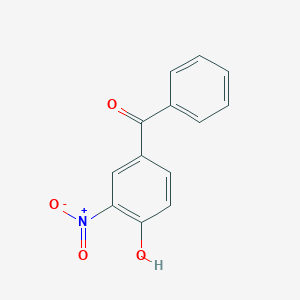

4-Hydroxy-3-nitrobenzophenone is an organic compound with the molecular formula C13H9NO4. It is characterized by the presence of a hydroxyl group (-OH) and a nitro group (-NO2) attached to a benzophenone structure. This compound is known for its yellow crystalline appearance and has a melting point of approximately 92-93°C .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 4-Hydroxy-3-nitrobenzophenone can be synthesized through various methods. One common method involves the nitration of 4-hydroxybenzophenone using a mixture of nitric acid and sulfuric acid. The reaction is typically carried out at a controlled temperature to ensure the selective nitration at the desired position .

Another method involves the treatment of 4-methylamino-3-nitrobenzophenone with boiling 10% aqueous sodium hydroxide for 48 hours, yielding this compound with a 52% yield .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale nitration processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to maintain precise reaction conditions .

Análisis De Reacciones Químicas

Types of Reactions: 4-Hydroxy-3-nitrobenzophenone undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.

Reduction: The nitro group can be reduced to an amino group under suitable conditions.

Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the nitro group acts as a directing group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as tin(II) chloride (SnCl2) and hydrogen gas (H2) in the presence of a catalyst are often used.

Substitution: Reagents like halogens (Cl2, Br2) and nitrating mixtures (HNO3/H2SO4) are commonly employed.

Major Products:

Oxidation: Quinones and other oxidized derivatives.

Reduction: Amino derivatives.

Substitution: Halogenated and nitrated derivatives.

Aplicaciones Científicas De Investigación

4-Hydroxy-3-nitrobenzophenone has a wide range of applications in scientific research:

Mecanismo De Acción

The mechanism of action of 4-Hydroxy-3-nitrobenzophenone involves its interaction with specific molecular targets. For instance, its anticholinesterase activity is attributed to its ability to inhibit the enzyme acetylcholinesterase, thereby preventing the breakdown of acetylcholine in the nervous system . This inhibition can lead to increased levels of acetylcholine, which is beneficial in treating conditions such as Alzheimer’s disease .

Comparación Con Compuestos Similares

4-Hydroxybenzophenone: Lacks the nitro group, making it less reactive in certain chemical reactions.

3-Nitrobenzophenone: Lacks the hydroxyl group, affecting its solubility and reactivity.

4-Hydroxy-3-nitrobenzaldehyde: Contains an aldehyde group instead of a ketone, leading to different chemical properties and applications.

Uniqueness: 4-Hydroxy-3-nitrobenzophenone is unique due to the presence of both hydroxyl and nitro groups, which confer distinct chemical reactivity and biological activity. This combination allows it to participate in a wide range of chemical reactions and makes it a valuable compound in various scientific and industrial applications .

Actividad Biológica

4-Hydroxy-3-nitrobenzophenone (4-HNBP) is an organic compound with significant biological activity, primarily due to its structural features, which include a hydroxyl (-OH) group and a nitro (-NO2) group attached to a benzophenone framework. This compound has garnered attention in various scientific fields, particularly in medicinal chemistry and biochemistry, for its potential applications in drug development and biochemical research.

- Molecular Formula : C13H9NO4

- Molecular Weight : 241.22 g/mol

- Melting Point : Approximately 92-93°C

- Appearance : Yellow crystalline solid

Target Interactions

4-HNBP interacts with various enzymes and proteins, influencing several biochemical pathways. Its antitumor properties have been highlighted in studies, indicating its potential as a therapeutic agent against cancer. The compound's mechanism involves:

- Inhibition of Tumor Growth : Benzophenone derivatives like 4-HNBP have shown promising antitumor activity through modulation of cellular pathways involved in cell proliferation and apoptosis.

- Enzyme Interaction : The compound has been utilized to modify agarose gels for enzyme immobilization, enhancing the stability and activity of enzymes such as chymotrypsin and trypsin .

Synthesis of Peptides

4-HNBP is employed in the synthesis of peptides via polymeric activated esters. This method facilitates the step-wise construction of peptides on solid supports, making it a valuable tool in peptide chemistry.

Antioxidant Properties

Research indicates that compounds similar to 4-HNBP exhibit antioxidant properties by trapping free radicals, which may protect against oxidative stress-related disorders . This suggests potential applications in neuroprotection and other therapeutic areas.

Case Studies

-

Antitumor Activity :

A study demonstrated that benzophenone derivatives, including 4-HNBP, significantly inhibited the growth of various cancer cell lines. The study reported IC50 values indicating effective concentrations for inducing apoptosis in tumor cells . -

Enzyme Immobilization :

Research explored the modification of agarose gel with 4-HNBP to create hydrophobic environments for enzyme immobilization. This modification improved the catalytic efficiency of immobilized enzymes, showcasing practical applications in biotechnology .

Comparative Analysis

| Compound | Structure Features | Biological Activity |

|---|---|---|

| This compound | Hydroxyl and Nitro groups | Antitumor activity, enzyme immobilization |

| 4-Hydroxybenzophenone | Lacks Nitro group | Less reactive, no significant antitumor activity |

| 3-Nitrobenzophenone | Lacks Hydroxyl group | Limited solubility and reactivity |

Safety and Toxicological Data

While 4-HNBP shows promise in various applications, safety data indicate potential hazards:

Propiedades

IUPAC Name |

(4-hydroxy-3-nitrophenyl)-phenylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9NO4/c15-12-7-6-10(8-11(12)14(17)18)13(16)9-4-2-1-3-5-9/h1-8,15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUPWIFSQHLDLNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=CC(=C(C=C2)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00282607 | |

| Record name | 4-HYDROXY-3-NITROBENZOPHENONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00282607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5464-98-2 | |

| Record name | NSC26791 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26791 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-HYDROXY-3-NITROBENZOPHENONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00282607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary application of 4-hydroxy-3-nitrobenzophenone in the provided research papers?

A1: this compound is primarily employed as a key component in the synthesis of activated esters on solid supports (polymers) [, , , ]. These activated esters then act as efficient acylating reagents for various applications, particularly in peptide synthesis.

Q2: How is this compound incorporated into solid-phase synthesis?

A2: The research demonstrates that this compound can be attached to solid resins, such as polystyrene []. This immobilized form allows for easier reaction workup and purification in solid-phase synthesis.

Q3: Can you provide an example of how this compound-based activated esters are utilized in peptide synthesis?

A3: One study [] describes the synthesis of enkephalins (peptide neurotransmitters) using polymeric activated esters derived from this compound. The polymeric reagent reacts with amino acids, facilitating the step-wise construction of the desired peptide sequence on the solid support.

Q4: Beyond peptide synthesis, are there other applications of this compound highlighted in the research?

A4: Yes, one study [] explores the modification of agarose gel with this compound. This modification introduces hydrophobic groups to the gel, enabling the oriented immobilization of enzymes like chymotrypsin and trypsin. This oriented immobilization can potentially enhance the enzyme's activity and stability for various biotechnological applications.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.